N,N',N'',N'''-Tetraacetyl chitotetraose
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Overview
Description
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is typically prepared by controlled acid hydrolysis of chitin . The process involves treating chitin with an acid under specific conditions to break down the polymer into smaller oligosaccharides, including N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose .
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves the use of high-purity chitin as the starting material. The chitin is subjected to controlled acid hydrolysis, followed by purification steps to isolate the desired oligosaccharide . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’,N’‘,N’‘’-tetraacetyl chitotetraose derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves its interaction with specific enzymes and proteins. For example, it serves as a substrate for chitinases, which catalyze the hydrolysis of chitin into smaller oligosaccharides . The molecular targets and pathways involved in its action include the binding of the compound to the active site of chitinases, leading to the cleavage of glycosidic bonds .
Comparison with Similar Compounds
- N,N’,N’‘,N’‘’-Tetraacetyl chitobiose
- N,N’,N’‘,N’‘’-Tetraacetyl chitotriose
Comparison: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is unique due to its specific structure, consisting of four 2-acetamido-2-deoxy-β-D-glucopyranose residues . This structure imparts distinct properties and reactivity compared to other similar compounds, such as N,N’,N’‘,N’‘’-Tetraacetyl chitobiose and N,N’,N’‘,N’‘’-Tetraacetyl chitotriose, which have fewer glucopyranose residues .
Properties
Molecular Formula |
C32H54N4O21 |
---|---|
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
VDENSBHPZQKGGL-PNWIGLAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Origin of Product |
United States |
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